molecular formula C11H8BrNO2 B13513484 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

Cat. No.: B13513484
M. Wt: 266.09 g/mol
InChI Key: XSXXFLGTOFVIQI-UHFFFAOYSA-N
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Description

7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol. This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety. The presence of a bromine atom at the 7’ position adds to its distinct chemical properties.

Preparation Methods

The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under catalytic conditions.

    Spiro Formation: The final step involves the formation of the spiro structure by reacting the brominated intermediate with isoquinoline derivatives under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.

    Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex polycyclic compounds.

Common reagents used in these reactions include N-bromosuccinimide, diazo compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione include:

    7-Bromo-1,2,3,4-tetrahydro-isoquinoline: This compound lacks the spiro structure and has different reactivity and applications.

    1-Bromo-4-cyclopropylbenzene: This compound has a cyclopropane ring but lacks the isoquinoline moiety.

    4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar isoquinoline structure but different substituents.

The uniqueness of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione lies in its spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-6-1-2-8-7(5-6)9(14)13-10(15)11(8)3-4-11/h1-2,5H,3-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXXFLGTOFVIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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